molecular formula C7H5F3O4 B3376986 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid CAS No. 1250292-88-6

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid

Cat. No.: B3376986
CAS No.: 1250292-88-6
M. Wt: 210.11
InChI Key: MQWKLOOOISDCSF-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C8H7F3O4. It is characterized by the presence of a furan ring substituted with a trifluoroethoxy group and a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2,2-Trifluoroethoxymethyl)-2-furoic acid
  • 5-(2,2,2-Trifluoroethoxymethyl)furan-2-carboxylic acid
  • 2,5-Furandicarboxylic acid

Uniqueness

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O4/c8-7(9,10)3-13-5-2-1-4(14-5)6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWKLOOOISDCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
Reactant of Route 3
5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
Reactant of Route 5
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5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid
Reactant of Route 6
5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid

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